Enhanced Lipophilicity (XLogP3-AA) Compared to Non-fluorinated Pyrrolidine Cores
The trifluoromethyl and ethoxy substituents on the pyrrolidine ring significantly increase the lipophilicity of the compound, as measured by its computed partition coefficient (XLogP3-AA). The target compound has an XLogP3-AA of 2.1, which is substantially higher than that of the non-fluorinated core analog, 1-(2-chloropropanoyl)pyrrolidine (CAS 75115-52-5), which has a predicted XLogP3 of 1.1 [REFS-1, REFS-2]. This difference is due to the electron-withdrawing and hydrophobic nature of the -CF₃ group, which is known to enhance membrane permeability [1].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 [1] |
| Comparator Or Baseline | 1-(2-Chloropropanoyl)pyrrolidine (CAS 75115-52-5), XLogP3 = 1.1 [2] |
| Quantified Difference | ΔLogP = 1.0 (Target compound is more lipophilic by approximately 1 log unit) |
| Conditions | Computed values from PubChem (XLogP3-AA for target, XLogP3 for comparator) [REFS-1, REFS-2] |
Why This Matters
Higher lipophilicity is often correlated with improved passive membrane permeability, a critical parameter for intracellular target engagement and oral bioavailability in drug discovery.
- [1] PubChem. (2024). 2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one. Compound Summary for CID 122238864. National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). 1-(2-Chloropropanoyl)pyrrolidine. Compound Summary for CID 636612. National Center for Biotechnology Information. View Source
